REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([NH:15]C(=O)OC(C)(C)C)[CH2:10][CH2:11][N:12]([CH3:14])[CH3:13])=[CH:5][CH:4]=1>C(Cl)Cl.CO>[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]([NH2:15])[CH2:10][CH2:11][N:12]([CH3:14])[CH3:13])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
1.132 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
tert-butyl 1-(4-chlorophenyl)-3-(dimethylamino)propylcarbamate
|
Quantity
|
0.051 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CCN(C)C)NC(OC(C)(C)C)=O
|
Name
|
Intermediate 32
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(CCN(C)C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 22° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by ion exchange chromatography
|
Type
|
WASH
|
Details
|
The desired product was eluted from the column
|
Type
|
CUSTOM
|
Details
|
were evaporated to dryness
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(CCN(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.032 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |